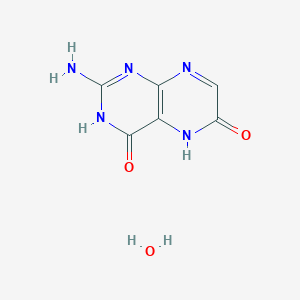

Xanthopterin monohydrate

描述

准备方法

合成路线和反应条件: : 黄蝶呤水合物可以通过涉及蝶啶衍生物的各种化学反应合成。一种常见的方法是在受控条件下氧化蝶啶化合物。 具体的反应条件,如温度、pH 值和氧化剂的使用,可能会根据所需最终产品的收率和纯度而有所不同 .

工业生产方法: : 黄蝶呤水合物的工业生产通常涉及使用优化的反应条件进行大规模化学合成,以确保高收率和纯度。 该过程可能包括结晶、纯化和干燥等步骤,以获得最终产品所需的形态 .

化学反应分析

反应类型: : 黄蝶呤水合物会发生各种化学反应,包括氧化、还原和取代反应。 这些反应通常用于修改化合物的化学结构以用于特定应用 .

常见试剂和条件

氧化: 常见的氧化剂如过氧化氢或高锰酸钾可用于氧化黄蝶呤水合物。

还原: 还原剂如硼氢化钠或氢化铝锂用于还原该化合物。

主要产物: : 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成氧化蝶啶衍生物,而还原可能会生成黄蝶呤水合物的还原形式 .

科学研究应用

Biochemical and Clinical Applications

1.1 Role in Chronic Renal Failure

Research indicates that xanthopterin levels are altered in patients with chronic renal failure. A study found that xanthopterin is increased in the serum of hemodialysis patients compared to normal subjects, suggesting its potential as a biomarker for renal function. The binding of xanthopterin to proteins decreases significantly in uremic conditions, which may reflect underlying pathophysiological changes in red blood cells during renal insufficiency .

1.2 Immunological Effects

Xanthopterin has been shown to inhibit the proliferation of lymphocytes stimulated by concanavalin A, indicating its immunosuppressive properties. This suggests potential applications in autoimmune diseases where modulation of the immune response is desired .

Pharmacological Potential

2.1 Antioxidant Properties

Xanthopterin exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress-related damage in various diseases. Its ability to scavenge free radicals positions it as a candidate for further pharmacological studies aimed at developing antioxidant therapies .

2.2 Antimicrobial Activity

Preliminary studies have suggested that xanthopterin may possess antimicrobial properties, although more research is needed to fully understand its efficacy against specific pathogens .

Analytical Techniques

The measurement of xanthopterin concentrations has been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC). These methodologies allow for precise quantification of xanthopterin levels in biological samples, aiding in clinical diagnostics and research .

Case Study: Xanthopterin in Cancer Research

A notable case study explored the effects of xanthopterin on cancer cell lines, demonstrating its potential to inhibit cell growth and induce apoptosis. This finding highlights the need for further investigation into its mechanisms of action and potential as an anticancer agent .

Summary of Applications

| Application Area | Description |

|---|---|

| Chronic Renal Failure | Increased serum levels; potential biomarker for renal dysfunction |

| Immunology | Inhibits lymphocyte proliferation; possible therapeutic use in autoimmunity |

| Antioxidant Therapy | Scavenges free radicals; potential use in oxidative stress-related diseases |

| Antimicrobial Research | Preliminary evidence of antimicrobial properties; requires further study |

| Cancer Research | Inhibitory effects on cancer cell growth; potential anticancer applications |

作用机制

黄蝶呤水合物主要通过抑制 RNA 合成发挥作用。这种抑制是通过化合物与 RNA 合成途径中涉及的特定分子靶标相互作用而发生的。 确切的分子靶标和途径仍在研究中,但已知黄蝶呤水合物会导致细胞过程发生重大变化,从而导致肾脏生长和肥大等效应 .

相似化合物的比较

类似化合物

异黄蝶呤: 另一种具有类似光学特性和生物活性的蝶啶化合物。

白蝶呤: 一种具有独特化学和生物学特性的蝶啶衍生物。

生物蝶呤: 一种天然存在的蝶啶,参与各种生物过程.

独特性: : 黄蝶呤水合物因其特异的激发/发射特性及其抑制 RNA 合成的能力而独一无二。 它在导致老鼠肾脏生长和肥大的作用也使其与其他类似化合物区别开来 .

生物活性

Xanthopterin monohydrate is a naturally occurring pteridine derivative that has garnered interest in various biological studies due to its unique properties and potential applications in medicine and biology. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.

This compound is characterized by its yellow pigment, which is primarily found in certain insects and plants. It has a molecular formula of CHNO·HO and a molecular weight of approximately 198.15 g/mol. The compound exhibits a characteristic excitation/emission maximum at 386/456 nm, which is significant for its photobiological activities .

1. Antioxidant Properties

Xanthopterin has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, contributing to cellular protection against oxidative stress. The antioxidant activity is attributed to its ability to donate electrons, thus neutralizing reactive oxygen species (ROS) .

2. Photoprotective Effects

In the Oriental hornet (Vespa orientalis), xanthopterin plays a crucial role in UV protection. The pigment accumulates in the cuticle, providing a barrier against harmful UV radiation. This protective mechanism is vital for the survival of the hornets during their foraging activities .

3. Role in Chronic Conditions

A study highlighted that xanthopterin levels are altered in chronic renal failure patients, with increased concentrations and decreased protein binding observed. This alteration may indicate a potential biomarker for renal dysfunction, suggesting that xanthopterin could play a role in the pathophysiology of chronic kidney disease .

Xanthopterin's biological activities are mediated through various mechanisms:

- Enzymatic Interactions : Xanthopterin may influence enzymatic pathways involved in redox reactions, enhancing cellular defenses against oxidative damage.

- Gene Expression Modulation : There is evidence suggesting that xanthopterin can affect gene expression related to stress responses, although specific pathways require further investigation.

Case Study 1: Xanthopterin in Chronic Renal Failure

A clinical study investigated the levels of xanthopterin in patients with chronic renal failure. It was found that elevated levels correlated with disease severity, indicating its potential as a biomarker for monitoring renal function .

Case Study 2: Photoprotection in Insects

Research on the Oriental hornet demonstrated that the accumulation of xanthopterin granules in the cuticle significantly reduced UV radiation penetration, thus protecting the hornet during exposure to sunlight. This study emphasizes the ecological importance of xanthopterin in insect survival strategies .

Research Findings Summary

属性

IUPAC Name |

2-amino-3,5-dihydropteridine-4,6-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYCFNCAIXIUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)NC(=N2)N)NC1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975198 | |

| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-01-1 | |

| Record name | 4,6-Pteridinedione, 2-amino-3,5-dihydro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5-dihydro-, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。